Product packaging for Ser-Val(Cat. No.:CAS No. 51782-06-0)

Ser-Val

Cat. No.: B1310948
CAS No.: 51782-06-0
M. Wt: 204.22 g/mol
InChI Key: ILVGMCVCQBJPSH-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ser-Val dipeptide is a high-purity biochemical reagent provided for research and development purposes. As a short peptide composed of serine and valine, it serves as a fundamental building block in peptide synthesis and metabolic studies. In a research context, dipeptides like this compound are valuable tools for studying peptide structure and function, investigating amino acid transport mechanisms, and exploring mineral-chelating properties, as certain peptide sequences are known to bind minerals like calcium and iron . This product is strictly labeled for Research Use Only (RUO). It is not intended for use in diagnostic procedures or for any human or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B1310948 Ser-Val CAS No. 51782-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGMCVCQBJPSH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427223
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51782-06-0
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Iii. Structural and Conformational Studies of Ser Val Dipeptides

Computational Chemistry and Molecular Modeling Approaches for Dipeptides

Computational chemistry and molecular modeling play a vital role in elucidating the structural preferences and dynamics of dipeptides. Methods such as Density Functional Theory (DFT) and molecular mechanics are widely applied to study these systems researchgate.netnih.gov. DFT, a quantum mechanical method, is particularly useful for calculating the electronic structure, geometry, and energies of molecules, providing detailed information about bond lengths, bond angles, and dihedral angles researchgate.netnih.govaustinpublishinggroup.comosti.gov. Molecular mechanics, while less computationally intensive, is well-suited for exploring the conformational flexibility of peptides by using force fields to approximate potential energy surfaces researchgate.netnih.gov. These computational approaches allow researchers to explore various possible conformations and determine their relative stabilities in different environments. Studies on various dipeptides, including those containing serine and valine, demonstrate the applicability and effectiveness of these methods in characterizing dipeptide structures researchgate.netnih.govosti.govresearchgate.netrsc.orgnih.gov.

DFT calculations are extensively used to investigate the structural details of dipeptides. These studies involve optimizing the molecular geometry to find the lowest energy conformations and calculating parameters such as bond lengths, bond angles, and dihedral angles researchgate.net. DFT can reveal deviations from the ideal planar geometry of the peptide bond, which are influenced by factors like steric hindrance and intramolecular hydrogen bonding researchgate.net. Geometry optimization and vibrational frequency calculations performed using DFT in both gas phase and in the presence of solvent models provide insights into how the environment affects the dipeptide structure researchgate.netnih.gov. For instance, DFT studies have been applied to analyze the conformation and intramolecular hydrogen bonding in protected serine-alanine dipeptide, highlighting the utility of this method for dipeptides containing serine researchgate.net. Similarly, DFT has been used to investigate the structure and intramolecular interactions in valine-containing dipeptides nih.gov.

The side chains of amino acids significantly influence the conformational preferences of dipeptides through stereo-electronic effects. These effects impact the values of the backbone dihedral angles, phi (Φ) and psi (Ψ), and the planarity of the peptide bond (represented by the omega (Ω) dihedral angle) researchgate.netnih.gov. Analysis of dihedral angles in dipeptides often shows deviations from perfect planarity, which can be attributed to a combination of steric interactions from the side chains and the formation of intramolecular hydrogen bonds researchgate.net. The size and nature of the functional groups within the side chain play a crucial role in determining these dihedral angles and the planarity of the amide plane researchgate.net. For example, studies using a hard-sphere model for dipeptide mimetics have shown that steric interactions, along with stereochemical constraints, can predict key features of the backbone-dependent side-chain dihedral angle distributions for amino acids like serine and valine yale.edu. These studies suggest that for serine and valine, specific side-chain conformations around the χ1 dihedral angle (approximately 60°, 180°, and 300°) are often populated yale.edu. The peptide bond itself exhibits partial double-bond character due to resonance, which restricts rotation and favors a planar, typically trans, conformation, thereby limiting the degrees of freedom for backbone rotations primarily to the Φ and Ψ angles libretexts.org.

The surrounding solvent significantly impacts the structure and stability of dipeptides. Polar solvents, such as water, play a critical role in modifying the structural features observed in the gas phase researchgate.net. Solvation effects are evident in changes to geometrical parameters, dipole moments, and the thermodynamic stability of dipeptides researchgate.netnih.gov. The solvation of a dipeptide in aqueous solution is a result of the interplay between molecular packing effects, intramolecular hydrogen bonds, and interactions with solvent molecules through intermolecular hydrogen bonds [15 from previous turn]. Interestingly, conformations that are most stable in the gas phase due to intramolecular hydrogen bonding may become less favorable in aqueous solution as these internal hydrogen bonds can be disrupted by interactions with the solvent [15 from previous turn]. Conversely, intermolecular hydrogen bonds formed with solvent molecules can stabilize other conformations [15 from previous turn]. Computational studies employing implicit (like the polarizable continuum model, PCM) and explicit solvation models are used to evaluate these solvent effects on dipeptide structure and energetics researchgate.netnih.gov. Solvation can lead to changes in the bond lengths and bond angles of the amide planes researchgate.net. Studies on individual amino acids like serine and valine also show that solvation can induce geometrical changes nanobioletters.com. The interaction between the dipeptide zwitterion and the solvent is particularly fundamental in determining the preferred conformation in aqueous solution [36 from previous turn]. Aqueous environments can lead to enhanced thermodynamic stability of dipeptides compared to the gas phase researchgate.netresearchgate.net.

Chiral Configurations and Isomerism in Ser-Val Related Peptides

The amino acids serine and valine, except for glycine (B1666218), are chiral, meaning they exist as enantiomers (L and D forms). This chirality gives rise to different isomeric forms of dipeptides containing these residues. When two different amino acids, such as serine and valine, form a dipeptide, two sequence isomers are possible: this compound and Val-Ser [5 from previous turn]. These sequence isomers have the same chemical formula but differ in the order of the amino acid residues, leading to distinct chemical and physical properties.

Research has been conducted on dipeptides incorporating D-amino acids to understand the impact of altered chirality on their properties and stability. These studies are relevant to this compound as they explore the consequences of substituting L-serine or L-valine with their D-enantiomers. For example, computational studies using DFT have investigated the conformational analysis of protected dipeptides containing D-amino acids, such as n-formyl-d-serine-d-alanine-NH2 researchgate.net. These investigations provide insights into the preferred conformations and intramolecular interactions in peptides with D-amino acid residues.

V. Biological Roles and Molecular Recognition of Ser Val Motifs

Occurrence of Ser-Val Sequence in Naturally Derived Peptides and Proteins

The this compound motif is an integral component of numerous bioactive peptides derived from natural sources. Its inclusion in these sequences is critical for their physiological functions, which include host defense, cellular communication, and other regulatory processes.

The this compound sequence is found in antimicrobial peptides (AMPs) that form a part of the innate immune system. A prime example is the dermcidin-derived peptide, DCD-1L.

Dermcidin-Derived Peptides : Dermcidin (DCD) is an antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat, providing a first line of defense against pathogens on the skin. atlasgeneticsoncology.org Proteolytic processing of the DCD proprotein generates several active peptides, with DCD-1L being one of the most abundant and well-studied. atlasgeneticsoncology.orgnih.gov DCD-1L is a 48-amino acid anionic peptide that contains the this compound motif within its sequence. novoprolabs.cominnovagen.comanaspec.com This peptide exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans, even in the high-salt and variable pH conditions found in sweat. nih.govnovoprolabs.com The mechanism of DCD-1L involves interaction with bacterial membranes, where it can self-assemble into higher-order oligomers and form ion channels, ultimately leading to bacterial cell death. atlasgeneticsoncology.org

Table 1: Profile of Dermcidin-1L (DCD-1L)
AttributeDescriptionReferences
Sequence SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL novoprolabs.cominnovagen.com
This compound Position Residues 32-33 novoprolabs.com
Source Human eccrine sweat glands novoprolabs.comanaspec.com
Net Charge -2 (anionic) novoprolabs.comanaspec.com
Function Broad-spectrum antimicrobial activity nih.govnih.gov
Mechanism Forms cation-stabilized oligomeric ion channels in bacterial membranes atlasgeneticsoncology.orgnih.gov

The this compound sequence plays a crucial role in protein-protein interactions, particularly in the context of receptor signaling. The C-terminus of the human serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor involved in regulating mood, appetite, and other neurological functions, terminates with the sequence -Ser-Ser-Val (-SSV). nih.govnih.govnih.gov

This -S-X-V-COOH motif (where X is any amino acid) is a canonical Class I PDZ recognition motif. uniprot.orgresearchgate.net PDZ domains are common structural domains in signaling proteins that mediate the assembly of large, multi-protein signaling complexes. The -SSV tail of the 5-HT2C receptor interacts specifically with the 10th PDZ domain of the multi-PDZ domain protein 1 (MUPP1). nih.govnih.gov This interaction is critical for localizing the receptor and scaffolding associated signaling molecules. nih.govnih.gov

The binding is dynamically regulated by phosphorylation. Agonist stimulation of the 5-HT2C receptor leads to the phosphorylation of Ser458 (the first serine in the -SSV motif), which significantly reduces or abolishes the interaction with MUPP1. nih.gov This regulatory mechanism allows for the dynamic assembly and disassembly of signaling complexes in response to serotonin levels. nih.gov

Table 2: this compound Motif in 5-HT2C Receptor Signaling
ComponentFeatureFunction/SignificanceReferences
Receptor Serotonin 5-HT2C ReceptorRegulates key physiological functions in the central nervous system. nih.gov
Recognition Motif C-terminal -Ser(458)-Ser(459)-Val(460)Class I PDZ binding motif. nih.govuniprot.org
Binding Partner Multi-PDZ Domain Protein 1 (MUPP1)Acts as a scaffold protein, organizing signaling complexes. nih.govnih.gov
Regulation Phosphorylation of Ser458Agonist-induced phosphorylation at Ser458 disrupts the receptor's interaction with MUPP1. nih.gov

Beyond well-defined examples in antimicrobial and receptor proteins, the this compound motif is present in a wide array of other bioactive peptides. These peptides are often encrypted within larger dietary or endogenous proteins and are released through enzymatic hydrolysis. mdpi.com The identification of such peptides is an active area of research, utilizing techniques like mass spectrometry-based peptidomics to screen for and characterize novel sequences from complex biological sources. nih.govmdpi.com The functional properties of these peptides can include antioxidant, antihypertensive, or immunomodulatory activities, with the specific sequence and structure, including motifs like this compound, being key determinants of their bioactivity. mdpi.com

Role of Serine and Valine in Protein Structural Motifs

The individual chemical properties of serine and valine residues dictate their contributions to the formation and stability of key structural motifs within proteins, including transmembrane domains and the initiation points of alpha-helices.

In ion channels, the lining of the aqueous pore is formed by specific transmembrane segments of the constituent protein subunits. The nature of the amino acid residues in these segments determines the channel's ion selectivity and gating properties. In the nicotinic acetylcholine (B1216132) receptor, the M2 transmembrane segment of each subunit lines the channel pore.

Systematic mutagenesis studies, where individual residues in the M2 segment of the α-subunit were replaced with cysteine, have been used to map the residues exposed to the channel lumen. nih.gov These experiments have identified several serine and valine residues as being part of the channel lining. Specifically, Ser-248, Ser-252, and Val-255 in the α-subunit are exposed within the pore. nih.gov The polar hydroxyl group of the serine residues and the hydrophobic side chain of valine contribute to the local environment of the channel, influencing the passage of ions and water molecules. The pattern of exposure of these and other residues is consistent with an α-helical structure for much of the M2 segment. nih.gov

Alpha-helices are fundamental secondary structures in proteins. The initiation and termination of these helices are often controlled by specific sequence motifs known as "capping boxes." The N-terminal capping box, or "N-cap," is a common motif that stabilizes the beginning of an α-helix. nih.gov

A frequently observed N-terminal capping box involves the sequence Ser-X-X-Glu, where the side chain of the first residue, serine (the N-cap residue), forms a hydrogen bond with the backbone amide proton of the N+3 residue. nih.govnih.gov This reciprocal side chain-to-backbone hydrogen bonding satisfies the hydrogen-bonding potential of the first few amide groups of the helix, which cannot form the standard intra-helical hydrogen bonds. nih.gov Serine is particularly well-suited for this role due to its ability to act as both a hydrogen bond donor and acceptor. This capping interaction provides a nucleation site that stabilizes the helix and promotes its proper formation. researchgate.net


Molecular Recognition of Serine and Valine by Synthetic Host Molecules

The precise recognition of specific amino acids by synthetic host molecules is a cornerstone of supramolecular chemistry, with significant implications for the development of sensors, catalysts, and biomedical technologies. The ability of artificially designed receptors to selectively bind to serine and valine offers insights into the fundamental principles of molecular interaction and provides a pathway to mimic complex biological recognition events. This section explores the advances in the molecular recognition of serine and valine by two major classes of synthetic hosts: modified cyclodextrins and other synthetic receptors.

Enantioselectivity and Binding Affinities of Modified Cyclodextrins for Amino Acids

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of forming inclusion complexes with a variety of guest molecules, including amino acids. The inherent chirality of these macrocycles, derived from their D-glucose units, allows for the potential discrimination between the enantiomers of chiral guests. However, native cyclodextrins often exhibit weak binding and low enantioselectivity for amino acids. To enhance their recognition capabilities, cyclodextrins can be chemically modified with various functional groups.

The binding of amino acids to cyclodextrins is influenced by several factors, including the size and hydrophobicity of the amino acid's side chain, the dimensions of the cyclodextrin (B1172386) cavity, and the nature of the modifying groups on the cyclodextrin. Potentiometric titration has been established as a reliable method for determining the binding constants of these inclusion complexes nih.gov.

Research into the binding of valine enantiomers with β-cyclodextrin (β-CD) has yielded specific insights into their interaction. One study reported a notable difference in the binding affinities for L-valine and D-valine, suggesting a degree of enantioselectivity. The stoichiometry of these complexes was determined to be 1:1.

Guest MoleculeHost MoleculeBinding Constant (Ka) (M⁻¹)
L-Valineβ-Cyclodextrin4922.47
D-Valineβ-Cyclodextrin1010.67

Table 1: Binding constants for the inclusion complexes of valine enantiomers with β-cyclodextrin.

Conversely, some studies have suggested that aliphatic amino acids, a category that includes valine, may not form stable complexes with β-cyclodextrin due to their relatively low hydrophobicity, which could result in binding constants that are too low to be accurately measured researchgate.net. This highlights the nuanced and sometimes debated nature of these weak interactions.

While specific binding constant data for serine with modified cyclodextrins is less commonly reported in readily available literature, the principles of chiral recognition remain the same. The hydroxyl group of serine can participate in hydrogen bonding with the functional groups on the cyclodextrin rim, which, in combination with the inclusion of the rest of the molecule, can lead to selective binding. The design of modified cyclodextrins with specific functionalities is an ongoing area of research aimed at achieving high affinity and enantioselectivity for polar amino acids like serine.

Interactions with Other Synthetic Receptors

Beyond cyclodextrins, a diverse array of other synthetic receptors has been developed to recognize and bind amino acids. These include macrocyclic structures like crown ethers and calixarenes, as well as acyclic receptors and synthetic peptides. These hosts utilize a variety of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, to achieve selective binding.

Crown Ethers: Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are particularly well-suited for binding cationic species, including the protonated amino group of amino acids. Chiral crown ethers have been shown to exhibit enantioselective recognition of amino acid enantiomers.

A study focusing on the chiral recognition of serine by a specifically designed crown ether, (all-S)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, demonstrated a marked preference for L-serine over D-serine nih.gov. This selectivity is attributed to a more favorable host-guest coordination through hydrogen bonds at optimal distances and orientations, with minimal distortion of the crown ether's structure nih.govresearchgate.net. The primary interaction involves a tripodal coordination of the protonated amino group of serine with the oxygen atoms of the crown ether ring. Additionally, the carboxylic acid side groups on the crown ether can interact with the hydroxyl and carboxylic acid groups of serine nih.gov. While this study provides strong evidence of chiral recognition, quantitative binding constants were not reported.

Calixarenes: Calixarenes are macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. Their cup-like shape allows them to encapsulate guest molecules, and their structure can be readily functionalized to introduce specific binding sites. Calixarenes bearing amino acid or peptide functionalities have been synthesized to act as chiral receptors rsc.org. These modified calixarenes have shown potential in the recognition and separation of amino acids rsc.org. For instance, calix researchgate.netarene-based ligands have been designed for the selective recognition of tryptase, a serine protease, by targeting basic amino acid residues on the enzyme's surface nih.gov.

Synthetic Peptides: Synthetic peptides themselves can be designed to act as receptors for specific amino acids. By arranging a sequence of amino acids with particular side chains, a binding pocket can be created that is complementary in shape and chemical nature to the target amino acid. The feasibility of using synthetic peptides as receptors in affinity sensors has been demonstrated, where the peptide is immobilized on a surface to capture a target molecule nih.gov. The specificity of these interactions is crucial for their function and is an active area of research in the development of new diagnostic and therapeutic tools nih.gov.

Vi. Ser Val Peptidomimetics Research

Rational Design and Synthesis Strategies for Ser-Val Mimicking Structures

Rational design of peptidomimetics involves tailoring the chemical structure to achieve desired properties while retaining the essential features for biological activity lifechemicals.com. This often begins by understanding the structure-activity relationships of the parent peptide to identify key residues and the minimal active sequence nih.govupc.edu. For a dipeptide like this compound, this would involve understanding how the serine and valine residues, and the peptide bond between them, contribute to any observed biological effect.

Approaches for Overcoming Peptide Drawbacks such as Proteolytic Susceptibility

A major challenge in utilizing peptides as therapeutics is their vulnerability to degradation by proteases in the body, leading to short half-lives tandfonline.combenthamscience.com. Peptidomimetic design employs several strategies to enhance stability, including modifications to the peptide backbone and the incorporation of non-natural components wikipedia.orgrsc.org.

One approach is the introduction of pseudo-peptide bonds or amide bond isosteres, which are chemical groups that replace the natural amide bond but are less susceptible to enzymatic cleavage upc.eduwjarr.com. Another strategy involves cyclization, which can rigidify the peptide structure and protect it from exopeptidase degradation by masking the termini upc.edunih.gov. N-alkylation, particularly N-methylation, is also a common modification that can improve proteolytic stability and influence the conformational freedom of the peptide backbone nih.govnih.govmdpi.com.

Incorporation of Unnatural Amino Acids and Modified Non-Peptidic Scaffolds

Incorporating unnatural amino acids (non-proteinogenic amino acids) is a powerful strategy in peptidomimetic design to improve metabolic stability, enhance potency, and modulate conformational properties wikipedia.orgnih.govsigmaaldrich.cn. These can be synthesized or sourced and offer a wider range of structural diversity and functional versatility compared to the standard 20 amino acids sigmaaldrich.cn. Modifications can include alterations to the side chain, the alpha-carbon stereochemistry (e.g., using D-amino acids), or the backbone wikipedia.orgcam.ac.ukresearchgate.net. For a this compound mimetic, this could involve replacing L-serine or L-valine with unnatural analogs that confer increased stability or altered binding characteristics.

In addition to modified amino acids, entirely non-peptidic scaffolds can be used to mimic the key structural features and spatial arrangement of the peptide's side chains upc.educam.ac.ukresearchgate.net. These scaffolds provide a rigid framework that presents the functional groups in the correct orientation for interacting with the biological target, effectively mimicking the bioactive conformation of the peptide researchgate.netnih.gov. Various non-peptidic scaffolds have been explored to mimic different secondary structures of peptides, such as beta-turns or alpha-helices cam.ac.ukresearchgate.netchemrxiv.org. The design of such scaffolds for a this compound mimetic would depend on the presumed bioactive conformation of this compound or the larger peptide it is intended to mimic.

Computational Design and Molecular Docking Studies of this compound Based Peptidomimetics

Computational methods play a crucial role in the design and analysis of peptidomimetics, allowing for the prediction of molecular properties, conformational analysis, and the study of interactions with target molecules nih.govfrontiersin.org. Molecular docking is a widely used technique to predict the binding orientation and affinity of a peptidomimetic to its biological target nih.govnih.gov.

For this compound based peptidomimetics, computational studies could involve docking designed mimetic structures into the binding site of a known or hypothesized protein target to assess their potential interactions and predict binding poses nih.govsmu.eduresearchgate.net. These studies can help guide the rational design process by identifying promising structures before synthesis, saving time and resources researchgate.net. Techniques like molecular dynamics simulations can further explore the stability of the binding complex and the conformational behavior of the peptidomimetic nih.govfrontiersin.org.

Computational tools can also be used to design peptidomimetic scaffolds that mimic specific peptide secondary structures relevant to the function of this compound or the peptide it is part of chemrxiv.org. Scoring functions in docking software help evaluate the likelihood of a successful interaction based on factors like shape complementarity and hydrogen bonding nih.govsmu.edu.

Role of this compound Peptidomimetics in Investigating Molecular Recognition and Structure-Function Relationships

Peptidomimetics, including those based on sequences like this compound, are invaluable tools for dissecting molecular recognition events and understanding structure-function relationships in biological systems researchgate.netmdpi.com. By systematically modifying the peptide structure and observing the effect on binding affinity and biological activity, researchers can gain insights into the crucial interactions between the peptide and its target nih.govupc.edu.

For this compound peptidomimetics, this involves creating mimetics with specific structural alterations and then studying how these changes impact their ability to bind to a target protein or elicit a biological response. For instance, incorporating conformational constraints into a this compound mimetic can help elucidate the preferred conformation of the dipeptide when interacting with its receptor escholarship.org. Substituting the amino acids or modifying the backbone allows researchers to probe the importance of specific functional groups and the peptide backbone in molecular recognition nih.govupc.edu.

Studies using peptidomimetics can reveal which parts of the peptide are essential for binding and activity (the pharmacophore) and how the three-dimensional arrangement of these features influences the interaction americanpharmaceuticalreview.com. This information is critical for the rational design of more potent and selective therapeutic agents nih.govresearchgate.net. While specific examples involving this compound were not prominent in the search results, the general application of peptidomimetics in structure-function studies, such as those involving other peptide sequences or protein-protein interactions, highlights their utility in this area cam.ac.ukresearchgate.netmdpi.comresearchgate.net.

Vii. Advanced Analytical Techniques for Ser Val Characterization

Mass Spectrometry (MS) and High-Resolution MS for Dipeptide and Peptide Fragment Analysis

Mass spectrometry is a cornerstone technique for the analysis of peptides like Ser-Val, providing highly accurate measurements of molecular weight and information about the amino acid sequence through fragmentation analysis. The monoisotopic mass of this compound is 204.11100700 Da. researchgate.net

In a typical mass spectrometry experiment, the this compound molecule is ionized, often by adding a proton to form the pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₆N₂O₄), the theoretical m/z (mass-to-charge ratio) for the singly charged ion would be approximately 205.1188. High-resolution mass spectrometry (HRMS) can measure this value with exceptional accuracy, which is instrumental in confirming the elemental composition of the dipeptide.

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. The [M+H]⁺ ion is isolated and then fragmented, typically through collision-induced dissociation (CID). This process breaks the peptide bond, primarily generating b- and y-type fragment ions. nih.govlibretexts.orgresearchgate.netresearchgate.net The analysis of the m/z differences between these fragment ions allows for the determination of the amino acid sequence. libretexts.org

For this compound, the expected fragmentation would yield specific b and y ions. The b₁ ion would correspond to the N-terminal serine residue, while the y₁ ion would correspond to the C-terminal valine residue.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor IonThis compound205.1188
b₁ ionSer88.0393
y₁ ionVal118.0863

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govrsc.org This hyphenated technique is highly effective for analyzing this compound, especially within complex mixtures.

In a typical LC-MS setup, a reversed-phase high-performance liquid chromatography (RP-HPLC) column is used to separate the dipeptide from other components based on its hydrophilicity. Given its polar nature, attributed to the hydroxyl group of serine and the peptide backbone, this compound is expected to have a relatively short retention time on a nonpolar stationary phase. anu.edu.au

The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass information for the separated components. By monitoring for the specific m/z of the this compound precursor ion and its characteristic fragment ions, LC-MS allows for highly selective and sensitive detection and quantification of the dipeptide. nih.gov The retention time from the LC separation provides an additional layer of identification. While specific retention times are dependent on the exact chromatographic conditions, a representative set of parameters is outlined below.

ParameterTypical Condition
ColumnC18 reversed-phase
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientGradient elution from low to high organic content
Flow Rate0.2 - 1.0 mL/min
DetectionMS or MS/MS in positive ion mode

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity of synthetic peptides like this compound and for monitoring the progress of synthesis reactions. nih.govhelixchrom.com The peptide bond absorbs UV light at around 210-220 nm, providing a convenient method for detection. nih.gov

For purity assessment, an analytical HPLC run of the synthesized this compound is performed. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. Different HPLC methods, such as reversed-phase or ion-exchange chromatography, can be employed depending on the nature of the potential impurities. nih.govhplc.eu

HPLC is also invaluable for monitoring the progress of solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net Small aliquots of the reaction mixture can be cleaved from the solid support at different time points and analyzed by HPLC. This allows for the optimization of coupling times and the identification of any potential issues during the synthesis, such as incomplete reactions or the formation of side products. researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., Theoretical Infrared Spectra)

Infrared (IR) spectroscopy is a powerful technique for investigating the secondary structure of peptides. uwec.eduspringernature.com The vibrational frequencies of the amide bonds in the peptide backbone are particularly sensitive to the local conformation. Key vibrational modes include the Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands. nih.gov

For a small dipeptide like this compound, it is unlikely to form stable secondary structures like α-helices or β-sheets in solution. However, IR spectroscopy can still provide valuable information about the conformation of the peptide backbone and the hydrogen bonding environment of the amide and hydroxyl groups.

Theoretical calculations, often using density functional theory (DFT), can be used to predict the infrared spectrum of this compound. nih.gov By comparing the theoretical spectrum with the experimentally obtained spectrum, it is possible to gain insights into the most stable conformations of the dipeptide in the gas phase or in a specific solvent. anu.edu.au Discrepancies between theoretical and experimental spectra can highlight the influence of intermolecular interactions. nih.govhelixchrom.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Associated Structural Element
Amide A (N-H stretch)~3300Peptide backbone
Amide I (C=O stretch)1600 - 1700Peptide backbone, sensitive to secondary structure
Amide II (N-H bend, C-N stretch)1500 - 1600Peptide backbone
O-H stretch3200 - 3600Serine side chain

Viii. Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Ser-Val and its Derivatives

The synthesis of peptides and their derivatives is a cornerstone of chemical biology and pharmaceutical development. Future research in this compound synthesis is expected to focus on developing routes that are not only efficient but also environmentally sustainable. Traditional chemical synthesis methods, such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), have been refined, but they often involve significant solvent consumption and can be time-consuming, particularly for purification. nih.gov Preparative reverse-phase high-performance liquid chromatography (RP-HPLC), while widely used for purification, also requires substantial amounts of high-purity organic solvents, leading to increased costs and hazardous waste. nih.gov

Emerging sustainable approaches include enzymatic synthesis and biological fermentation. nih.gov These methods are generally considered safer and can utilize renewable resources, often resulting in lower production costs and easier scalability for large-scale production. nih.gov While biological methods can sometimes yield lower content and purity compared to chemical synthesis, advancements are being made. nih.gov Enzymatic hydrolysis, for instance, can produce peptides with high purity and specific sequences. nih.gov Microbial fermentation offers cost-effectiveness and scalability, making it suitable for post-processing. nih.gov Future research will likely focus on integrating these sustainable biological preparation methods with innovative material forming techniques, such as 3D printing or electrospinning, to create advanced polypeptide materials with enhanced versatility and performance. nih.gov The exploration of novel microbial strains engineered for the efficient and sustainable fabrication of biopolymers, including dipeptides like this compound, is also anticipated. acs.org

Hybrid approaches, combining the strengths of different synthetic methods, are also being explored. For example, a hybrid SPPS/LPPS approach has shown promise in enhancing peptide purity by producing high-purity shorter fragments via SPPS and utilizing precipitating intermediates in LPPS. nih.gov Future work will likely continue to explore such hybrid strategies and the integration of high-throughput screening platforms with automation and advanced mini-reactors to optimize bioprocessing methods for sustainable peptide production. acs.org

Advanced Elucidation of Biological Functions and Mechanistic Roles of this compound Motifs in Proteins

This compound motifs, the specific sequence of Seryl followed by Valine within a larger polypeptide chain, are integral to the structure and function of proteins. The sequence of amino acids in a protein dictates its shape and, consequently, its biological function. libretexts.org Interactions among the R-groups of amino acids and between the polypeptide backbone and side chains play crucial roles in protein folding and the formation of specific structural motifs. libretexts.org

Research will likely involve advanced techniques in structural biology, such as cryo-electron microscopy, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, to resolve the three-dimensional structures of proteins containing this compound motifs at higher resolution. This will allow for detailed analysis of the interactions involving the Ser and Val residues. Furthermore, biochemical and cell biology studies will be crucial to pinpoint the specific pathways and processes in which proteins with this compound motifs are involved. Understanding how these motifs influence protein-protein interactions, post-translational modifications, and cellular localization will be key areas of future exploration.

The role of aminoacyl-tRNA synthetases in accurately recognizing and attaching amino acids to their corresponding tRNAs is critical for preventing errors in protein synthesis. nih.gov, wikipedia.org Future research may explore if and how the presence of specific dipeptide sequences, including this compound, within a nascent polypeptide chain influences the translational process or interacts with the ribosomal machinery or associated factors.

Refined Computational Modeling of this compound Interactions in Biological and Supramolecular Systems

Computational modeling is an increasingly valuable tool in understanding the behavior of molecules, including peptides and supramolecular assemblies. nih.gov Future research will focus on refining computational models to accurately predict the interactions involving this compound, both within biological contexts (like protein folding and binding) and in the design of novel supramolecular systems.

Supramolecular chemistry involves the self-assembly of molecules through noncovalent interactions, and computational modeling can assist in predicting the structure and properties of these assemblies. nih.gov, muni.cz this compound, as a simple dipeptide, can serve as a building block for more complex supramolecular structures. Refined computational models, potentially incorporating advanced artificial intelligence techniques, can help predict how this compound interacts with other molecules, such as lipids, carbohydrates, or other amino acids and peptides, and how these interactions contribute to the formation of larger assemblies. nih.gov, researchgate.net

Specific areas of focus for computational modeling include predicting the conformational preferences of the this compound dipeptide in different environments (e.g., aqueous solutions, lipid bilayers), simulating its interactions with binding partners (e.g., protein receptors, enzyme active sites), and modeling its self-assembly behavior in the design of peptide-based nanomaterials or hydrogels. acs.org The importance of accurately modeling noncovalent interactions, such as hydrogen bonds involving the serine hydroxyl group and the peptide backbone, and hydrophobic interactions involving the valine side chain, will be critical for the success of these computational efforts. muni.cz

Refined computational models can also aid in understanding the dynamics of this compound containing peptides and proteins, providing insights into flexibility, conformational changes, and the kinetics of binding and catalytic events. tesisenred.net The integration of computational predictions with experimental data will be essential to validate and improve these models. nih.gov

Innovative Design and Applications of this compound Based Peptidomimetics in Chemical Biology

Peptidomimetics are compounds designed to mimic the biological activity of peptides while often possessing improved properties such as enhanced stability, bioavailability, and target selectivity. frontiersin.org, nih.gov, mdpi.com this compound, as a naturally occurring dipeptide, can serve as a valuable starting point or a structural motif for the design of innovative peptidomimetics with potential applications in chemical biology.

Future research will explore the incorporation of the this compound sequence or modified this compound units into larger peptidomimetic structures. This could involve incorporating non-natural amino acids, modifying the peptide backbone, cyclization strategies, or conjugating this compound to other molecules to impart desired properties. nih.gov The goal is to create molecules that retain the functional advantages of the this compound motif while overcoming the limitations often associated with native peptides, such as susceptibility to proteolytic degradation. frontiersin.org, nih.gov

Potential applications of this compound based peptidomimetics in chemical biology are diverse. They could be designed as probes to study biological pathways involving proteins that naturally contain this compound motifs. They might also be developed as inhibitors or activators of specific enzymes or receptors where the this compound sequence plays a critical recognition or functional role. tesisenred.net Furthermore, this compound based peptidomimetics could be explored for their potential in developing targeted drug delivery systems or as components in the design of novel biomaterials with tailored properties. nih.gov, acs.org

The design process will likely involve a combination of rational design based on structural and mechanistic insights, as well as high-throughput screening and combinatorial chemistry approaches to identify novel this compound based peptidomimetics with desired activities. mdpi.com Structure-activity relationship studies will be crucial to understand how modifications to the this compound structure influence its biological effects. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Ser-Val in laboratory settings, and how do researchers evaluate their efficiency?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly used. SPPS offers high purity and scalability, while solution-phase is cost-effective for small-scale studies. Efficiency is evaluated via HPLC for purity (>95% ideal) and mass spectrometry for structural confirmation . Researchers should define variables like reaction temperature, solvent choice, and coupling agents in "shell tables" to standardize protocols .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (for atomic-level resolution of peptide bonds) and circular dichroism (CD) spectroscopy (for secondary structure analysis) are preferred. Mass spectrometry (MS) is critical for molecular weight validation. Researchers must calibrate instruments using reference standards and replicate experiments to minimize spectral noise .

Q. How can solubility challenges of this compound in aqueous buffers be systematically addressed?

  • Methodological Answer : Solubility optimization involves testing buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and co-solvents (e.g., DMSO). Use a fractional factorial design to isolate variables impacting solubility. Pre-experimental risk assessments (e.g., pH stability ranges) ensure ethical and reproducible outcomes .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound’s enzymatic degradation kinetics in physiological environments?

  • Methodological Answer : Employ a P-E/I-C-O framework:

  • Population : this compound dissolved in simulated gastric fluid (pH 2.0) vs. blood plasma (pH 7.4).
  • Exposure/Intervention : Incubation with proteases (e.g., trypsin) at 37°C.
  • Comparison : Control groups without enzymes.
  • Outcome : Degradation rate measured via LC-MS/MS.
    Replicate trials (n ≥ 3) and blinded data analysis reduce bias .

Q. How should researchers resolve contradictions in thermodynamic stability data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., temperature gradients, buffer compositions). Apply statistical tools like ANOVA to test between-study heterogeneity. Transparent reporting of raw data in supplementary materials aids reproducibility .

Q. What validation strategies are recommended for confirming this compound’s bioactivity in cellular assays while minimizing cross-reactivity?

  • Methodological Answer : Use orthogonal assays (e.g., ELISA for target binding and flow cytometry for cellular uptake). Include negative controls (scrambled peptide sequences) and competitive inhibition assays. Pre-screen cell lines for endogenous expression of this compound receptors using RNA-seq datasets .

Methodological Considerations

  • Data Collection : Ensure compliance with ethical standards by anonymizing raw datasets and documenting data-sharing protocols (e.g., via institutional repositories) .
  • Bias Mitigation : Double-blind experimental setups and peer review of statistical models enhance validity .
  • Reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) structure, with explicit linkage between research questions and conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.